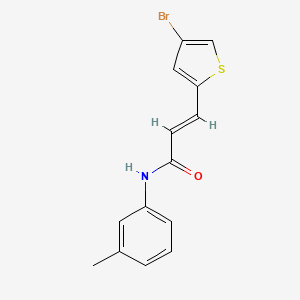
(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide is a useful research compound. Its molecular formula is C14H12BrNOS and its molecular weight is 322.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyacrylamide-based Materials for Electrochemical Devices
Polyacrylamide derivatives have been explored for use in electrochemical devices. For instance, poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) has been synthesized as an electrode-active polymer for organic rechargeable devices, demonstrating significant charging and discharging cycles and a high charging rate performance with an output voltage of 1.2 V (Kenichiroh Koshika et al., 2010).
Spectroscopic Investigations
Spectroscopic techniques have been applied to study the properties of acrylamide derivatives, offering insights into their molecular structure and behavior. An experimental and theoretical investigation of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, a compound similar to "(E)-3-(4-bromothiophen-2-yl)-N-(m-tolyl)acrylamide," utilized FT-IR, UV, and NMR techniques, alongside density functional theory (DFT) calculations, to understand its vibrational frequencies, geometric parameters, and electronic properties (Y. Sert et al., 2014).
Biodegradable and Thermoresponsive Polymers
Research on poly(N-isopropyl acrylamide)-based scaffolds has demonstrated their potential in tissue engineering applications due to their degradability, controlled porosity, and thermoresponsive properties. These materials offer a promising platform for developing scaffolds that can support cell infiltration and proliferation in a temperature-dependent manner (A. Galperin et al., 2010).
Environmental and Health Applications
The removal of acrylamide from the environment and its effects on health have been subjects of study, indicating the importance of understanding and mitigating the potential risks associated with acrylamide exposure. Research into acrylamide's impact on cellular viability and mechanisms of toxicity, including oxidative stress, DNA damage, and apoptosis, highlights the need for continued investigation into safer and more effective ways to handle and utilize acrylamide in industrial and food processes (J. Charoenpanich, 2013).
Properties
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-3-2-4-12(7-10)16-14(17)6-5-13-8-11(15)9-18-13/h2-9H,1H3,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOPFZSLBEING-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)
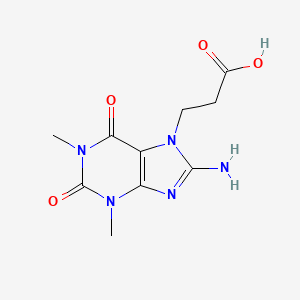

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)
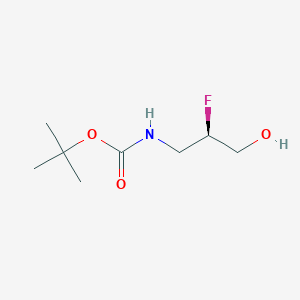
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2713137.png)
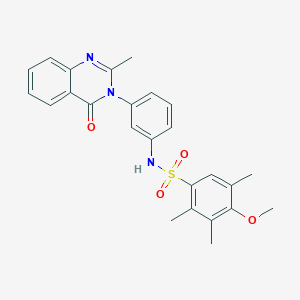

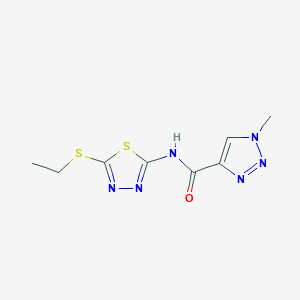
![4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2713142.png)

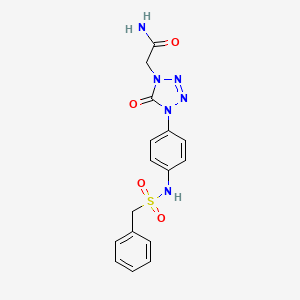
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)
